molecular formula C10H11N3S B3246046 1-N-(4-methyl-1,3-thiazol-2-yl)benzene-1,4-diamine CAS No. 1745-19-3

1-N-(4-methyl-1,3-thiazol-2-yl)benzene-1,4-diamine

Cat. No. B3246046
CAS RN: 1745-19-3
M. Wt: 205.28 g/mol
InChI Key: QQTIBNSKYMVQSQ-UHFFFAOYSA-N
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Description

“1-N-(4-methyl-1,3-thiazol-2-yl)benzene-1,4-diamine” is a compound that belongs to the group of azole heterocycles, specifically thiazoles . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

Thiazoles are synthesized through various methods. For instance, N-{4-[(4-amino-5-sulphanyl-4H-1,2,4-triazol-3-yl) methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives have been prepared . Also, modification of thiazole-based compounds at different positions has been done to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton is between 7.27 and 8.77 ppm . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Scientific Research Applications

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been used in the treatment of various diseases, acting as antimicrobial, antifungal, antiviral, and antitumor agents .

Mode of Action

For instance, they can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways. For example, they can help the body release energy from carbohydrates during metabolism and aid in the normal functioning of the nervous system by playing a role in the synthesis of neurotransmitters, such as acetylcholine .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been found to have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-N-(4-methyl-1,3-thiazol-2-yl)benzene-1,4-diamine. For instance, the compound’s solubility in different solvents can affect its distribution and bioavailability . Additionally, the compound’s stability can be influenced by factors such as temperature and pH.

Future Directions

Thiazoles and their derivatives continue to be a rich area of research due to their wide range of biological activities and potential therapeutic applications . Future research may focus on the design and synthesis of new thiazole derivatives with enhanced biological activities and lesser side effects . Additionally, further studies on the mechanisms of action of these compounds can provide valuable insights for drug design and discovery .

properties

IUPAC Name

4-N-(4-methyl-1,3-thiazol-2-yl)benzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-7-6-14-10(12-7)13-9-4-2-8(11)3-5-9/h2-6H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTIBNSKYMVQSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001257113
Record name N1-(4-Methyl-2-thiazolyl)-1,4-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001257113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1745-19-3
Record name N1-(4-Methyl-2-thiazolyl)-1,4-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1745-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1-(4-Methyl-2-thiazolyl)-1,4-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001257113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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